

High-Purity Glycine-d5 (): Technical Guide for Procurement & Application

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Compound of Interest

Compound Name: GLYCINE (D5)

Cat. No.: B1580114

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Executive Summary: The "Isotope Fidelity" Imperative

In quantitative proteomics and metabolic flux analysis (MFA), the integrity of your internal standard is the rate-limiting step for data accuracy. Glycine-d5 (Perdeuteroglycine) presents a unique challenge: while synthesized as fully deuterated (

), it behaves as a dynamic species in aqueous biological matrices due to rapid proton exchange.

This guide addresses the critical "Exchangeable Proton" trap that leads to mass shift errors in LC-MS/MS, provides a comparative analysis of commercial suppliers, and outlines a self-validating Quality Control (QC) protocol to ensure your isotopic reagents meet the rigorous demands of kinetic studies and absolute quantification.

Technical Specifications & The "Effective Mass" Paradox

Chemical Identity[1]

- CAS Number (Labeled): 4896-77-9[1]
- CAS Number (Unlabeled): 56-40-6[1]
- Molecular Weight (Solid): 80.10 g/mol
- Chemical Purity:
98% (CP)
- Isotopic Enrichment:
98 atom % D

The "d5 vs. d2" Reality in Solution

A critical technical nuance often overlooked in procurement is the behavior of Glycine-d5 in protic solvents (water, methanol, biological fluids).

- Solid State: Contains 5 Deuterium atoms (). Mass Shift = +5 Da.
- Aqueous Solution: The amine () and carboxyl () deuteriums exchange rapidly with solvent protons ().
- Effective Species: The molecule effectively becomes Glycine-2,2-d2 ().
- Observed Mass Shift: +2 Da (Not +5 Da).

Senior Scientist Insight: If your LC-MS/MS method monitors the transition (

81

fragment), you will detect zero signal in an aqueous mobile phase. You must monitor the transition (

78

fragment) or purchase

-Glycine for a non-exchangeable +3 Da shift.

Market Landscape: Commercial Supplier Analysis

The following table summarizes key suppliers based on product specifications suitable for GMP and high-sensitivity research applications.

Supplier	Product Code	Isotopic Purity	Chemical Purity	Form	Key Application Note
Cambridge Isotope Labs (CIL)	DLM-280	98% D	98%	Crystalline Solid	Industry standard for NMR; high batch consistency.
Sigma-Aldrich (Merck)	175838	98 atom % D	99% (CP)	Powder	Readily available; "TraceCERT" options for GMP needs.
CDN Isotopes	D-0086	99 atom % D	>99%	Solid	Often higher isotopic enrichment (99% vs 98%).
Cayman Chemical	35130	99% deuterated	99%	Solid	Specified for MS internal standards; rigorous QC on residual solvents.

Procurement Strategy:

- For NMR: Prioritize CIL or CDN (99% D) to minimize residual solvent peaks.
- For LC-MS (Quantification): Sigma or Cayman are sufficient, but ensure you account for the +2 Da shift. Consider variants if +2 Da interferes with natural isotopes of the analyte.

- For Clinical/GMP: Request a Certificate of Analysis (CoA) explicitly listing "Residue on Ignition" and "Heavy Metals" if the glycine is used in human-adjacent workflows.

Quality Control & Validation Protocols

Upon receipt of a new batch, do not assume fidelity. Use this self-validating system.

Visual & Solubility Check

- Protocol: Dissolve 10 mg in 1 mL
.
- Pass Criteria: Clear, colorless solution with no turbidity. Turbidity suggests polymerization or salt contamination.

NMR Validation (The "Silent Alpha" Test)

This is the definitive test for isotopic purity.

- Method:
-NMR in
(400 MHz+).
- Expectation:
 - Unlabeled Glycine: Sharp singlet at
ppm (
-protons).
 - Glycine-d5: The
ppm region should be silent (or show a tiny residual multiplet < 1% integral).
 - HOD Peak:
ppm (Solvent residual).

- Fail Criteria: Any singlet at 3.55 ppm > 2% of the standard integral indicates poor enrichment or H-exchange during storage.

LC-MS/MS Isotopic Envelope Check

- Method: Direct infusion (ESI Positive Mode).

- Mobile Phase: 50:50

:Acetonitrile + 0.1% Formic Acid.

- Protocol:

- Scan range

70–90.

- Observe the parent ion

.

- Analysis:

- Glycine-d5 (in H2O): Major peak at

78.0 (

).

- Impurity Check: Look for

77.0 (d1 species) and

76.0 (d0/unlabeled).

- Calculation:

.

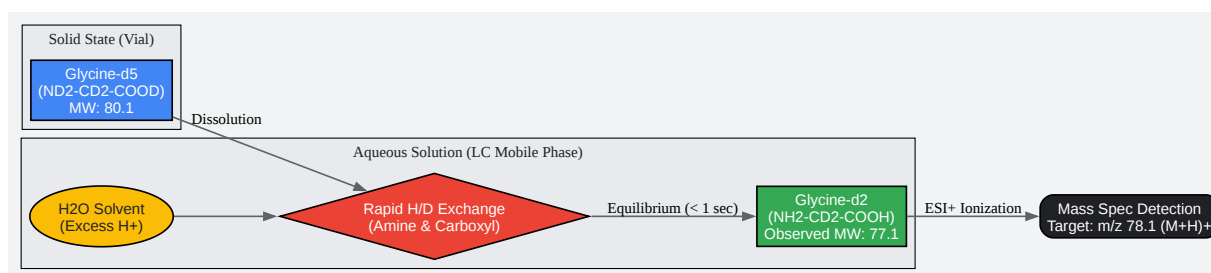
Application Workflows

Workflow 1: Absolute Quantification via LC-MS/MS

The Challenge: Avoiding the "Exchange Trap." The Solution: Monitor the stable isotope backbone (

) only.

DOT Diagram: Proton Exchange Mechanism



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Caption: Visualizing the rapid loss of labile deuteriums upon dissolution. The LC-MS target must be adjusted from +5 Da to +2 Da.

Protocol Steps:

- Stock Prep: Dissolve Glycine-d5 in water to 10 mM.
- Spike-In: Add to biological sample before protein precipitation/extraction.
- MRM Transitions:
 - Analyte (Glycine):

(Loss of

).

- Internal Standard (Glycine-d2):

(Retains

).

- Note: Do not use

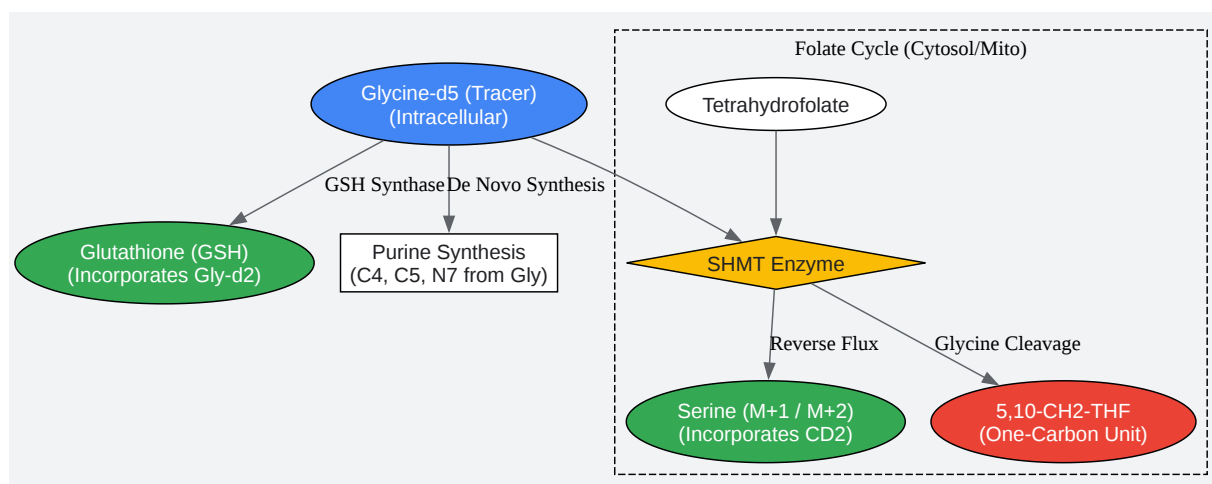
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Workflow 2: Metabolic Flux Analysis (One-Carbon Metabolism)

Glycine-d5 is a powerful tracer for the Serine-Glycine-One-Carbon (SGOC) network. Because the

-carbon deuteriums are stable, they can trace flux into Serine (via SHMT) and Glutathione.

DOT Diagram: Metabolic Fate of Glycine-d5



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Caption: Tracing Glycine-d5 flux. The alpha-carbon deuteriums (M+2) incorporate into Serine and Glutathione, while the One-Carbon unit (Methylene-THF) may carry a single Deuterium depending on the cleavage mechanism.

References

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Sources

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- [2. asianpubs.org](http://asianpubs.org) [asianpubs.org]
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